
4-Cyclopentene-1,3-dione, 4,5-bis(diphenylphosphino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione is a non-chiral phosphine ligand commonly used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the synthesis of organometallic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione typically involves the Knoevenagel condensation reaction. One common method involves the reaction of 4,5-bis(diphenylphosphino)-4-cyclopenten-1,3-dione with 9-anthracenecarboxaldehyde in the presence of molecular sieves (4 Å) in a dichloromethane/methanol solution . The reaction is carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with metal carbonyl clusters, leading to the substitution of carbonyl ligands.
Condensation Reactions: The compound participates in Knoevenagel condensation reactions with aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include metal carbonyl clusters such as HOs3(CO)10(μ-SC6H4Me-4).
Condensation Reactions: Reagents include aldehydes like 9-anthracenecarboxaldehyde, and the reactions are typically carried out in dichloromethane/methanol solutions with molecular sieves.
Major Products Formed
Applications De Recherche Scientifique
4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in the synthesis of organometallic compounds and coordination complexes.
Biology: Investigated for its potential use in biomimetic systems, such as hydrogenase mimics.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione involves its ability to act as a ligand, forming stable complexes with metal ions. The compound’s electron-acceptor properties, particularly its low-lying π* LUMO localized on the carbonyl moieties and the carbon-carbon alkene bond, play a crucial role in its reactivity . This allows it to participate in various catalytic cycles and facilitate electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(diphenylphosphino)-4-cyclopentene-1,3-dione: A closely related compound with similar coordination chemistry properties.
Maleic Anhydride: Shares a similar electronic structure with a low-lying π* LUMO.
Hexatriene: Another compound with a comparable electronic configuration.
Uniqueness
Its electron-acceptor properties and the ability to participate in redox reactions further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
56641-87-3 |
|---|---|
Formule moléculaire |
C29H22O2P2 |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
4,5-bis(diphenylphosphanyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C29H22O2P2/c30-26-21-27(31)29(33(24-17-9-3-10-18-24)25-19-11-4-12-20-25)28(26)32(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2 |
Clé InChI |
XQUJVRFRXSZOIU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C(=C(C1=O)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
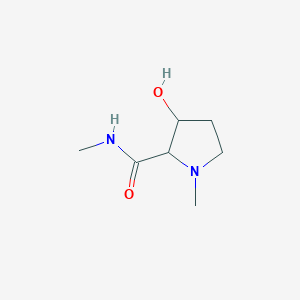
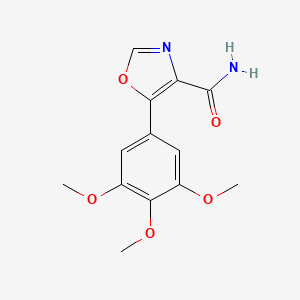
![1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12872201.png)
![2-Ethyl-2-hydroxy-8-methoxy-2H-cyclohepta[b]furan-7(3H)-one](/img/structure/B12872204.png)

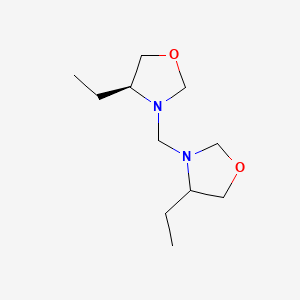

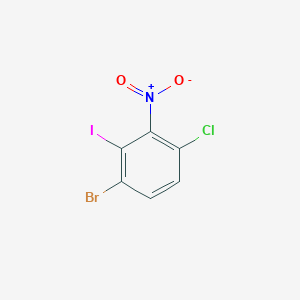
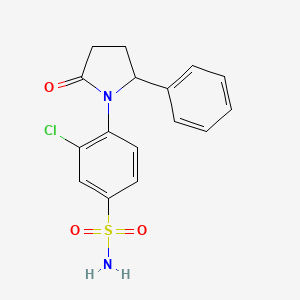
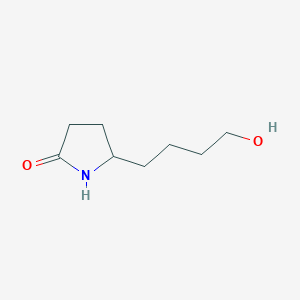
![Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate](/img/structure/B12872274.png)
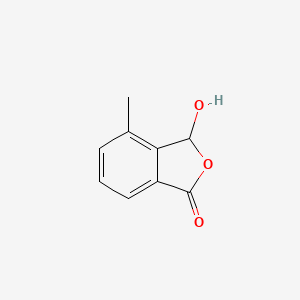
![2-Bromo-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12872285.png)
